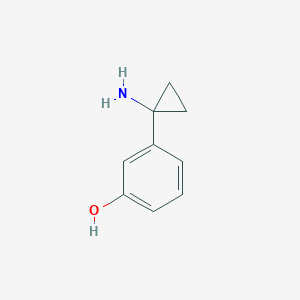

3-(1-Aminocyclopropyl)phenol

Description

3-(1-Aminocyclopropyl)phenol is a phenolic derivative featuring a cyclopropane ring substituted with an amino group at the 1-position, attached to the meta position of the phenol ring. The cyclopropyl group introduces steric strain and unique electronic effects, which may influence solubility, stability, and reactivity compared to linear alkyl or aromatic amines .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-(1-aminocyclopropyl)phenol |

InChI |

InChI=1S/C9H11NO/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6,11H,4-5,10H2 |

InChI Key |

XETKQZJGDKSCLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)phenol typically involves the cyclopropanation of a suitable phenol derivative followed by amination. One common method is the reaction of phenol with cyclopropylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the cyclopropyl ring and the subsequent attachment of the amino group .

Industrial Production Methods: Industrial production of 3-(1-Aminocyclopropyl)phenol may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminocyclopropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenol derivatives .

Scientific Research Applications

3-(1-Aminocyclopropyl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic attacks. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data

Key Observations :

- Cyclopropane vs.

- Positional Isomerism: 4-((1-Aminocyclopropyl)methyl)phenol differs in the substitution position (para vs. meta), which may alter hydrogen-bonding interactions and solubility .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Solubility: 3-Aminophenol’s solubility in hot water suggests polar interactions, while the hydrophobic cyclopropane in 3-(1-Aminocyclopropyl)phenol may reduce aqueous solubility .

- Thermal Stability: The cyclopropane ring’s strain could lower thermal stability compared to linear analogs like 3-(2-Aminopropyl)phenol .

Toxicity and Regulatory Profiles

Table 3: Toxicity and Regulatory Data

Key Observations :

- Aromatic Amine Risks: All compounds with aromatic amine groups (e.g., 3-Aminophenol) pose acute toxicity and environmental risks, suggesting similar precautions for 3-(1-Aminocyclopropyl)phenol .

- Data Gaps: Toxicity data for cyclopropane-containing phenols is sparse, emphasizing the need for further testing .

Biological Activity

3-(1-Aminocyclopropyl)phenol is a compound of significant interest in pharmacology and biochemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C10H13N

Molecular Weight: 149.22 g/mol

IUPAC Name: 3-(1-Aminocyclopropyl)phenol

The compound features a phenolic structure with a cyclopropyl ring and an amino group, which allows it to engage in various interactions with biological targets. The presence of the phenolic hydroxyl group facilitates hydrogen bonding, while the amino group can form ionic bonds, thereby influencing numerous biological pathways.

Research indicates that 3-(1-Aminocyclopropyl)phenol interacts with multiple molecular targets, including enzymes and receptors. Its mechanism of action is believed to modulate neurotransmitter systems, which may have implications in treating neurological disorders. The compound's ability to influence enzyme activity and receptor signaling pathways suggests potential roles in drug design and development.

Neurotransmitter Modulation

Studies have shown that 3-(1-Aminocyclopropyl)phenol may affect neurotransmitter levels, particularly those associated with mood regulation. For example:

- Dopamine : It may enhance dopaminergic activity by interacting with dopamine receptors.

- Serotonin : The compound could influence serotonin pathways, potentially affecting mood and anxiety levels.

Antimicrobial Properties

Preliminary studies suggest that 3-(1-Aminocyclopropyl)phenol exhibits antimicrobial activity against certain pathogens. This property could be attributed to its phenolic structure, which is known for its antimicrobial effects. Further research is required to quantify this activity against specific bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(1-Aminocyclopropyl)phenol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| Phenol | C6H6O | Simple aromatic ring with hydroxyl group | Antimicrobial |

| Cyclopropylamine | C6H11N | Cyclopropyl ring with amino group | Limited biological activity |

| 3-Aminophenol | C6H7N | Amino and hydroxyl groups on benzene | Antioxidant |

| 4-Aminobenzylamine | C7H10N2 | Amino groups on benzene | Antimicrobial |

The distinct combination of a cyclopropyl moiety and an amino group in 3-(1-Aminocyclopropyl)phenol contributes to its unique biological properties not observed in the other compounds listed.

Case Studies and Research Findings

Research has been conducted to evaluate the pharmacological potential of 3-(1-Aminocyclopropyl)phenol. Notable findings include:

- Study on Neurotransmitter Activity : A study demonstrated that administration of the compound in animal models resulted in increased levels of dopamine and serotonin, suggesting a potential antidepressant effect.

- Antimicrobial Testing : In vitro tests indicated that 3-(1-Aminocyclopropyl)phenol exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Future Directions

Given its promising biological activities, further investigation into the pharmacokinetics and toxicology of 3-(1-Aminocyclopropyl)phenol is warranted. Future research should focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating the precise molecular pathways influenced by the compound.

- Formulation Development : Exploring its potential as a therapeutic agent in various medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.